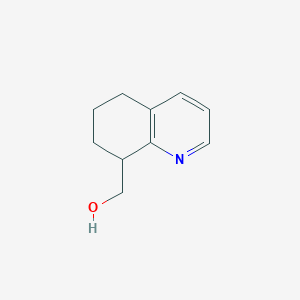
5,6,7,8-Tetrahydroquinolin-8-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydroquinolin-8-ylmethanol is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with two steps. The first step yields 57.7 percent over 25 hours at 170 - 180 °C, and the second step yields 18.6 percent over 3 hours at 110 - 120 °C .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H13NO . Unfortunately, no further details about the molecular structure were found in the search results.Physical And Chemical Properties Analysis
The melting point of this compound is 52-53°C . No other physical or chemical properties were found in the search results.科学的研究の応用
Synthesis of Trifluoromethyl-Containing Tetrahydroquinolines
A study by Johnson et al. (2013) developed a method for synthesizing 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines with trifluoromethyl groups. These compounds are valued in medicinal chemistry for their stable CF(3) group and partially-saturated bicyclic ring structure. The process utilized a three-step/one-pot procedure, producing novel 2,6-disubstitued derivatives with a tertiary-substituent. The synthesis demonstrates the potential for creating complex, functionalized tetrahydroquinolines for various applications (Johnson et al., 2013).
Enantiomerically Pure Tetrahydroquinolines
Research by Uenishi and Hamada (2002) focused on producing enantiomerically pure versions of 5,6,7,8-tetrahydroquinolin-8-ol and related compounds. These compounds were synthesized using a lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol, yielding high chemical yields. The study highlights the importance of stereochemistry in the preparation of tetrahydroquinolines, which can be critical for their efficacy in various applications (Uenishi & Hamada, 2002).
Synthesis of Tetrahydroquinoline-8-thiocarboxamides
Curran and Shepherd (1976) reported on the synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides and carboxamides. These compounds were prepared through reactions involving 8-lithio-derivatives of tetrahydroquinolines with isocyanate and isothiocyanate, followed by hydrolysis. The secondary thioamides were synthesized using similar methods with substituted isothiocyanates. This work contributes to the broader understanding of synthesizing variously substituted tetrahydroquinolines (Curran & Shepherd, 1976).
Green Chemistry Approaches in Tetrahydroquinoline Synthesis
Damera and Pagadala (2023) explored an eco-friendly approach for constructing multi-functionalized benzenes, including derivatives of 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile and tetrahydroisoquinoline-6,8-dicarbonitrile. They employed a mortar and pestle grinding technique, emphasizing green chemistry principles. This research is significant for its focus on environmentally friendly methods in synthesizing complex organic compounds (Damera & Pagadala, 2023).
特性
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h2,5-6,9,12H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFICZJTKLDZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76670-20-7 |
Source


|
| Record name | 5,6,7,8-tetrahydroquinolin-8-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2589168.png)
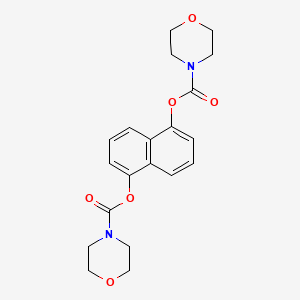
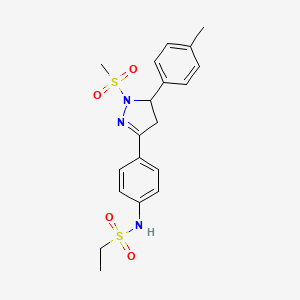
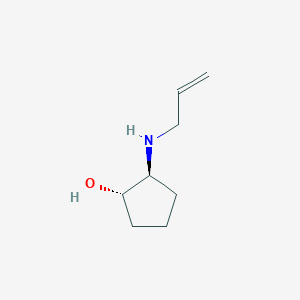



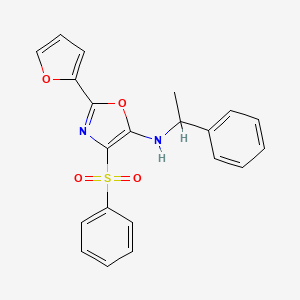
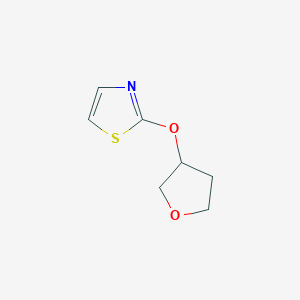
![3-[5-(4-Bromophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2589182.png)
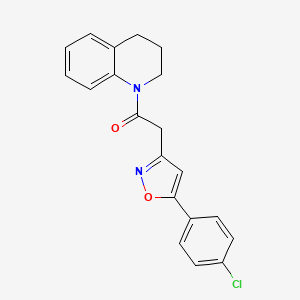
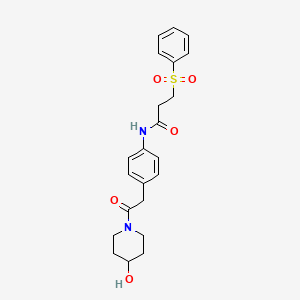
![N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2589187.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2589188.png)